molecular formula C28H33N3O2 B11680192 N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2,4-dimethylbenzyl)piperazin-1-amine

N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2,4-dimethylbenzyl)piperazin-1-amine

Cat. No.: B11680192
M. Wt: 443.6 g/mol
InChI Key: YUJRDBAFISFXRY-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a methoxy group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H33N3O2/c1-22-9-11-26(23(2)17-22)20-30-13-15-31(16-14-30)29-19-25-10-12-27(32-3)28(18-25)33-21-24-7-5-4-6-8-24/h4-12,17-19H,13-16,20-21H2,1-3H3

InChI Key

YUJRDBAFISFXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C

Origin of Product

United States

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